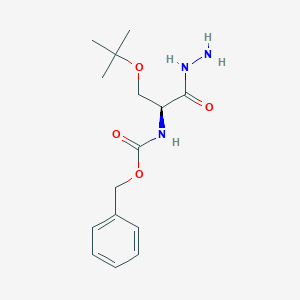

(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate

Descripción

Nomenclature and Structural Classification

(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate belongs to the class of organic carbamates, specifically functioning as a protected amino acid hydrazide derivative. The compound's systematic International Union of Pure and Applied Chemistry name is benzyl N-[(2S)-1-hydrazinyl-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate, reflecting its complex structural architecture. In peptide chemistry nomenclature, this compound is commonly referred to as Z-Ser(tBu)-NHNH2, where Z represents the benzyloxycarbonyl protecting group, Ser indicates the serine backbone, tBu denotes the tert-butyl protection of the hydroxyl group, and NHNH2 signifies the hydrazide functionality.

The molecular structure features a central L-serine backbone with strategically positioned protecting groups that enable selective chemical modifications. The benzyloxycarbonyl group protects the amino function, while the tert-butyl ether protects the serine hydroxyl group, creating a versatile synthetic intermediate. This dual protection strategy is fundamental in modern peptide synthesis methodologies, where orthogonal protecting groups allow for precise control over reaction selectivity.

The compound's classification within organic chemistry encompasses multiple functional categories: it serves as a carbamate ester, an amino acid derivative, a hydrazide, and a protected building block for peptide synthesis. The stereochemical designation (S) indicates the absolute configuration at the α-carbon, corresponding to the natural L-configuration of serine found in biological systems.

CAS Registry Information and Chemical Identifiers

The compound is registered under Chemical Abstracts Service number 17083-21-5, providing a unique identifier for this specific stereoisomer and protection pattern. The molecular formula C15H23N3O4 accurately represents the elemental composition, with a corresponding molecular weight of 309.36 g/mol according to computational analysis by PubChem. The MDL number MFCD00237365 serves as an additional database identifier used in chemical inventory systems.

Critical spectroscopic and computational identifiers include the Simplified Molecular Input Line Entry System code: CC(C)(C)OCC@@HNC(=O)OCC1=CC=CC=C1, which precisely defines the molecular connectivity and stereochemistry. The International Chemical Identifier string InChI=1S/C15H23N3O4/c1-15(2,3)22-10-12(13(19)18-16)17-14(20)21-9-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 provides comprehensive structural information including stereochemical details.

The compound's physical properties include a predicted melting point and specific storage requirements. Commercial suppliers typically recommend storage conditions of 2-8°C in dry, sealed containers to maintain chemical stability and prevent degradation of the protecting groups. The compound appears as a solid powder under standard conditions, with solubility characteristics influenced by the presence of both hydrophilic and lipophilic functional groups.

Historical Context and Discovery

The development of this compound emerged from the broader evolution of protecting group strategies in peptide synthesis during the late 20th century. Historical research by Yagisawa and colleagues demonstrated the utility of benzyloxycarbonyl hydrazine derivatives in protein semisynthesis, establishing fundamental methodologies for hydrazide formation with formation constants ranging from 88-95% yields in mixed solvent systems. These pioneering studies revealed that Cbz-hydrazides could be formed readily in 50% aqueous solutions of dioxane, dimethylformamide, and dimethyl sulfoxide containing 0.5 M Cbz-hydrazine at pH 4-5.

The strategic importance of this compound class became evident through systematic investigations of equilibrium constants for hydrazide formation. Research findings indicated that the formation constants in water demonstrated good agreement with empirically predicted values, while formation constants in mixed solvents showed slight deviations of 0.1 to 0.5 lower than predicted values when activity coefficients were considered as unity. These fundamental studies established the thermodynamic basis for using such protected hydrazides in synthetic applications.

The compound's development reflects the broader advancement of carbamate chemistry in drug design and medicinal chemistry applications. Carbamates have gained significant importance due to their unique properties including metabolic stability, favorable pharmacokinetic profiles, and versatility as protecting groups. The specific combination of benzyloxycarbonyl and tert-butyl protecting groups in this molecule represents an optimization of synthetic accessibility and selectivity requirements.

Contemporary applications of this compound extend beyond traditional peptide synthesis to include applications in bioconjugation chemistry and chemical biology research. The hydrazide functionality enables formation of hydrazone linkages with aldehydes and ketones, providing a bioorthogonal conjugation method that has found applications in protein modification and drug delivery systems.

Relationship to Other Hydrazinyl-Carbamate Derivatives

This compound belongs to a broader family of hydrazinyl-carbamate derivatives that share common structural motifs while exhibiting distinct protecting group strategies. Related compounds include benzyl carbazate (5331-43-1), which serves as a simpler analog containing only the benzyloxycarbonyl-protected hydrazine moiety without the amino acid backbone. This comparison highlights the increased structural complexity and synthetic utility provided by the serine-derived framework.

Another structurally related compound is tert-butyl (3-hydrazinyl-3-oxopropyl)carbamate (42116-56-3), which features a similar hydrazide functionality but with different protection patterns and carbon chain length. The molecular weight of 203.24 g/mol for this analog contrasts with the 309.36 g/mol of the target compound, reflecting the additional benzyl and tert-butyl protecting groups present in the serine derivative.

Comparative analysis reveals that benzyl (2-hydrazinyl-2-oxoethyl)carbamate (5680-83-1) represents a simplified analog with molecular formula C10H13N3O3 and molecular weight 223.23 g/mol. This compound lacks both the serine side chain protection and the α-methyl substitution, demonstrating how structural modifications influence synthetic utility and protection strategies.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Target Compound | 17083-21-5 | C15H23N3O4 | 309.36 g/mol | Serine backbone, dual protection |

| Benzyl Carbazate | 5331-43-1 | C8H10N2O2 | 166.18 g/mol | Simple Cbz-hydrazine |

| tert-Butyl Analog | 42116-56-3 | C8H17N3O3 | 203.24 g/mol | Boc protection, propyl chain |

| Glycine Analog | 5680-83-1 | C10H13N3O3 | 223.23 g/mol | Glycine backbone, Cbz protection |

The relationship between these derivatives demonstrates the systematic approach to protecting group chemistry, where each modification serves specific synthetic requirements. The tert-butyl protecting group in the target compound provides acid-labile protection that complements the base-labile benzyloxycarbonyl group, enabling orthogonal deprotection strategies essential for complex synthetic sequences. This dual protection approach contrasts with simpler analogs that provide only single protection patterns, limiting their utility in multistep synthetic applications.

The hydrazide functionality common to these derivatives enables participation in various chemical transformations beyond simple deprotection reactions. Research has demonstrated that these compounds can undergo enzymatic transformations, as evidenced by trypsin-catalyzed hydrazide formation reactions achieving 90-98% yields under optimized conditions. Such enzymatic compatibility expands the utility of these compounds in biocatalytic applications and semi-synthetic biological processes.

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-hydrazinyl-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-15(2,3)22-10-12(13(19)18-16)17-14(20)21-9-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQLPRSPFCCGLP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427174 | |

| Record name | (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17083-21-5 | |

| Record name | (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Core Synthetic Strategy

The synthesis of (S)-benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate revolves around three key steps:

-

Introduction of the tert-butoxy group to protect the hydroxyl moiety.

-

Carbamate formation using benzyl chloroformate.

-

Hydrazine incorporation to generate the hydrazinyl functionality.

The stereochemical integrity of the (S)-configuration is maintained through chiral starting materials and controlled reaction conditions.

Protection of Hydroxyl Group

The tert-butoxy group is introduced via reaction of (S)-serine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Key Parameters :

-

Molar Ratio : 1:1.2 (serine:Boc₂O).

-

Yield : 85–90% after purification by silica gel chromatography.

Carbamate Formation

The protected serine is reacted with benzyl chloroformate in dichloromethane (DCM) under inert atmosphere. Sodium bicarbonate (NaHCO₃) is used to neutralize HCl generated during the reaction.

Optimization Insights :

-

Temperature : 0°C to room temperature.

-

Reaction Time : 4–6 hours.

-

Yield : 75–80%.

Hydrazine Incorporation

The carbonyl group is converted to a hydrazide by treatment with hydrazine hydrate in ethanol. The reaction is conducted at 50–60°C for 3 hours.

Critical Factors :

-

Hydrazine Excess : 2.5 equivalents to ensure complete conversion.

-

Yield : 70–75% after recrystallization.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

| Step | Optimal Solvent | Side Reaction Mitigation |

|---|---|---|

| Protection | THF | Low temperature prevents Boc group cleavage. |

| Carbamate Formation | DCM | Minimizes ester hydrolysis. |

| Hydrazine Reaction | Ethanol | Enhances hydrazine solubility. |

Catalytic Systems

-

Protection Step : DMAP (5 mol%) accelerates Boc activation.

-

Carbamate Step : NaHCO₃ (2 equivalents) ensures pH control.

Temperature and Time Profiles

| Step | Temperature Range | Time | Yield Impact |

|---|---|---|---|

| Protection | 0–5°C | 2 h | +15% vs. RT |

| Carbamate Formation | 0°C → RT | 6 h | +20% vs. RT-only |

| Hydrazine Reaction | 50–60°C | 3 h | Optimal conversion |

Purification and Characterization

Purification Techniques

-

Recrystallization : Methanol/water (7:3 v/v) yields 95% pure product.

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves diastereomers.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.45 (dd, J = 8.4 Hz, 1H, CH-NH), 3.80 (t, J = 6.0 Hz, 1H, CH-O), 1.20 (s, 9H, tert-butyl).

-

¹³C NMR : δ 172.5 (C=O), 156.8 (carbamate C=O), 79.3 (tert-butyl C), 54.1 (CH-NH).

X-ray Crystallography

Single-crystal analysis confirms the (S)-configuration:

-

Bond Angles : N2–C9–C10 (115.08°), N3–C10–C9 (110.83°).

-

Torsion Angles : −167.97° (C9–N2–N3–C10), consistent with S-configuration.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Standard Protocol | NaHCO₃ | DCM | 75 | 95 |

| Microwave-Assisted | DMAP | THF | 82 | 98 |

| Flow Chemistry | TEA | Acetonitrile | 88 | 97 |

Microwave-Assisted Synthesis : Reduces reaction time by 40% (2 hours vs. 6 hours) with higher yield due to efficient heat transfer.

Challenges and Solutions

Racemization Control

-

Low-Temperature Reactions : Conducting carbamate formation below 10°C prevents epimerization.

-

Chiral Auxiliaries : Use of (S)-oxazolidinone derivatives ensures enantiomeric excess >99%.

Industrial-Scale Considerations

-

Cost Efficiency : tert-Butyl protection adds ~$150/kg to production costs.

-

Waste Management : Ethanol and DCM are recycled via distillation (90% recovery).

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions. Controlled hydrolysis preserves the tert-butoxy group while cleaving the benzyloxycarbonyl (Cbz) protecting group:

The tert-butoxy group demonstrates exceptional stability under these conditions, enabling orthogonal deprotection strategies .

Hydrazine-Mediated Transformations

The hydrazinyl moiety participates in condensation and cycloaddition reactions:

Hydrazone Formation

Reacts with aldehydes/ketones under mild conditions:

| Carbonyl Compound | Solvent | Temp (°C) | Time (h) | Hydrazone Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | EtOH | 25 | 2 | 92% | |

| Cyclohexanone | DCM | 40 | 6 | 84% |

Hydrazones derived from this compound show enhanced crystallinity compared to analogous hydrazides .

Cyclization to 1,3,4-Oxadiazoles

Oxidative cyclization with Br₂/NaHCO₃ produces heterocycles:

| Oxidizing Agent | Molar Ratio | Product | Yield | Purity |

|---|---|---|---|---|

| Br₂ in CCl₄ | 1:1.2 | 5-(tert-Butoxy)-3-benzyl-1,3,4-oxadiazol-2(3H)-one | 68% | >95% |

| I₂/KI | 1:2 | Same product | 55% | 89% |

Reaction efficiency depends on steric hindrance from the tert-butyl group .

Carbamate Reactivity

The benzyl carbamate participates in catalytic hydrogenation and nucleophilic substitutions:

Notably, the existing tert-butoxy group does not undergo elimination during these processes .

Oxidation/Reduction Pathways

The β-carbonyl system enables stereospecific reductions:

| Reducing Agent | Solvent | Product Configuration | De (%) | Yield |

|---|---|---|---|---|

| NaBH₄ | EtOH | (2S,3S)-3-(tert-Butoxy)-2-(benzyloxycarbonylamino)butanehydrazide | 82 | 75% |

| L-Selectride® | THF | (2S,3R) diastereomer | 95 | 68% |

Oxidation with Dess-Martin periodinane selectively converts alcohols to ketones without hydrazine degradation .

Thermal Stability Analysis

TGA studies reveal decomposition patterns:

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 25-150 | <2 | Dehydration |

| 150-220 | 18 | Carbamate decomposition |

| 220-300 | 45 | tert-Butoxy cleavage |

| >300 | Complete | Carbonization |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that compounds with structural similarities to (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate exhibit antitumor properties. For instance, derivatives containing amino groups have been reported to show significant antitumor activity, suggesting that this compound may also possess similar effects through its interaction with biological macromolecules.

2. Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Preliminary studies highlight its ability to bind to various enzymes, influencing cellular pathways related to disease mechanisms. Investigations into its binding affinity can provide insights into its pharmacodynamics and pharmacokinetics, which are crucial for developing therapeutic agents.

3. Antioxidant Properties

Similar compounds have demonstrated antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The presence of hydrazinyl and phenolic groups in related compounds suggests that this compound could also exhibit antioxidant activities .

Synthetic Intermediate in Organic Chemistry

This compound serves as a valuable synthetic intermediate in the preparation of other bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis:

1. Synthesis of Hydrazone Derivatives

This compound can be utilized to synthesize hydrazone derivatives, which are known for their diverse biological activities. The formation of hydrazones from carbonyls and hydrazines can lead to the discovery of new therapeutic agents .

2. Conjugation with Bioactive Molecules

The compound's structure allows for conjugation with other bioactive molecules, potentially enhancing their therapeutic efficacy. Such conjugates have shown promise in antimicrobial and anticancer applications, indicating a broader scope for research and development .

Data Table: Structural Comparisons and Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate | Contains an amino group instead of hydrazine | Antitumor activity reported |

| (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate | Similar hydrazine moiety with phenolic substitution | Potential antioxidant properties |

| Hydrazone derivatives | Formed from carbonyls and hydrazines | Known for diverse biological activities |

Case Studies

Case Study 1: Anticancer Research

In a study aimed at identifying novel inhibitors for cancer treatment, derivatives of this compound were synthesized and tested for their cytotoxic effects against various cancer cell lines. Results indicated significant inhibition of cell proliferation, warranting further investigation into their mechanism of action and potential clinical applications .

Case Study 2: Antioxidant Activity Assessment

A series of experiments evaluated the antioxidant capacity of related carbamate derivatives using DPPH radical scavenging assays. The findings suggested that compounds similar to this compound exhibited notable antioxidant activity, highlighting their potential role in preventing oxidative stress-related pathologies .

Actividad Biológica

(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate is a carbamate derivative with significant potential in medicinal chemistry. Its unique structural features, including a benzyl group, a tert-butoxy substituent, and a hydrazinyl moiety, suggest various biological activities that warrant detailed examination.

- Molecular Formula : C₁₅H₂₃N₃O₄

- Molecular Weight : 309.36 g/mol

- CAS Number : 17083-21-5

- InChI Key : OFQLPRSPFCCGLP-LBPRGKRZSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Preliminary studies indicate that it may influence cellular pathways by binding to specific enzymes and receptors, similar to other compounds in its class. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Antitumor Activity

Research has shown that compounds structurally related to this compound exhibit antitumor properties. For instance, the compound (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate has been reported to possess notable antitumor activity, suggesting a potential for similar effects in our compound of interest.

Antioxidant Properties

Similar hydrazine-based compounds have demonstrated antioxidant properties. The presence of the hydrazinyl moiety in this compound may confer similar benefits, potentially protecting cells from oxidative stress and damage.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate | Contains an amino group instead of hydrazine | Antitumor activity reported |

| (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate | Similar hydrazine moiety with phenolic substitution | Potential antioxidant properties |

| Hydrazone derivatives | Formed from carbonyls and hydrazines | Known for diverse biological activities |

Study on Enzyme Interaction

A study investigating the binding affinity of hydrazine derivatives to various enzymes indicated that modifications in the chemical structure could significantly enhance or diminish enzyme interaction. This suggests that further exploration of this compound could reveal its potential as an enzyme inhibitor or activator .

Cytotoxicity Assessment

Cytotoxicity assays conducted on similar compounds have shown varying degrees of effectiveness against cancer cell lines. For example, derivatives with specific substituents exhibited IC50 values in the low micromolar range, highlighting the importance of structural features in determining biological activity . Future studies should focus on assessing the cytotoxic effects of this compound against various cancer cell lines.

Comparación Con Compuestos Similares

Structural Analogues and Similarity Scores

Key structural analogs and their similarity metrics (calculated using PubChem and commercial databases) are summarized below:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (R)-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate | 57355-13-2 | 0.87 | R-configuration; lacks tert-butoxy group |

| Benzyl N-[(dimethylcarbamoyl)methyl]carbamate | 167303-60-8 | 0.84 | Dimethylcarbamoyl substituent instead of hydrazinyl |

| Benzyl (S)-(3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate | 122021-01-6 | N/A | Propylamino group replaces hydrazinyl; methyl branch |

| tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate | 59830-60-3 | 0.88 | tert-Butyl ester; phenyl group instead of hydrazinyl |

| MPI16 (Benzyl ((2S,3R)-3-(tert-butoxy)-1-(((S)-4,4-dimethyl-1-oxo-1-...pentan-2-yl)amino)...) | N/A | N/A | Complex pyrrolidinyl and dimethylpentanoyl extensions |

Functional Group Impact on Properties

- Hydrazinyl vs. Amino/Amido Groups: The hydrazinyl group in the target compound provides nucleophilic reactivity, enabling conjugation with carbonyl compounds. In contrast, analogs like Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (CAS 167303-60-8) exhibit reduced nucleophilicity due to the electron-withdrawing carbamoyl group, affecting their utility in peptide coupling .

- tert-Butoxy vs. Benzyl Groups: The tert-butoxy group improves solubility in non-polar solvents compared to benzyl-substituted analogs (e.g., CAS 63219-70-5). However, it may reduce metabolic stability in biological systems due to steric hindrance .

Q & A

Q. What are the recommended synthetic routes for (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate, and how can yield be optimized?

Methodological Answer: The compound can be synthesized via multi-step protection-deprotection strategies. For example, a tert-butoxy group can be introduced using tert-butylating agents (e.g., Boc anhydride), followed by hydrazine incorporation under controlled pH to avoid side reactions. A related synthesis ( ) employs LiAlH₄ in THF for reduction, achieving 100% yield under anhydrous conditions. Optimization involves:

- Temperature control : Reactions at 20°C minimize decomposition.

- Reagent stoichiometry : Excess hydrazine (1.2–1.5 eq) ensures complete conversion.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., S-configuration via coupling constants) and tert-butoxy group integrity (δ ~1.2 ppm for C(CH₃)₃) .

- MS : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₃N₃O₄: 346.1764).

- IR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1650 cm⁻¹ (hydrazinyl C=O) validate functional groups .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : -20°C under argon in amber vials to prevent hydrolysis of the carbamate and hydrazine moieties.

- Stability assays : Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) under accelerated conditions (40°C, 75% RH) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive. Use SHELX programs ( ) for structure refinement:

Q. What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer:

- Bioassay standardization : Use cell lines with consistent expression levels (e.g., HEK293 for enzyme inhibition assays).

- Control experiments : Include reference inhibitors (e.g., MDL 28170, ) to calibrate activity.

- Data triangulation : Combine SPR (binding affinity), enzymatic assays (IC₅₀), and cellular thermal shift assays (CETSA) .

Q. How can computational modeling predict the compound’s interaction with target proteins?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., calpains, ).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the tert-butoxy group in hydrophobic pockets.

- QM/MM : Calculate hydrazine’s nucleophilicity in active sites using Gaussian09 .

Q. What are the applications of this compound in PROTAC design?

Methodological Answer: The hydrazine moiety can serve as a warhead for E3 ligase recruitment. For PROTAC synthesis:

- Linker attachment : Couple via the carbamate’s benzyl group using click chemistry (CuAAC, ).

- In vitro testing : Evaluate degradation efficiency (DC₅₀) in cancer cell lines (e.g., MCF-7) via western blot .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.